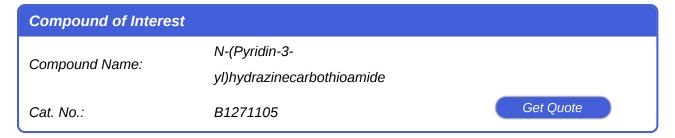




Application Note: 1H NMR Spectroscopic Analysis of N-(Pyridin-3-yl)hydrazinecarbothioamide

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Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the acquisition and analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of **N-(Pyridin-3-yl)hydrazinecarbothioamide**. It includes predicted spectral data based on the analysis of analogous structures, a comprehensive experimental methodology, and a structural diagram with proton assignments to aid in the characterization of this compound.

Predicted ¹H NMR Spectral Data

The ¹H NMR spectrum of **N-(Pyridin-3-yl)hydrazinecarbothioamide** is predicted to exhibit distinct signals corresponding to the protons of the pyridine ring and the hydrazinecarbothioamide side chain. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard internal reference such as tetramethylsilane (TMS). The predicted data is summarized in Table 1.

Table 1: Predicted ¹H NMR Data for **N-(Pyridin-3-yl)hydrazinecarbothioamide** in DMSO-d₆



Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Predicted Coupling Constant (J, Hz)
H-2	8.65	d	2.4
H-4	8.15	dd	8.2, 1.5
H-5	7.40	ddd	8.2, 4.8, 0.7
H-6	8.30	dd	4.8, 1.5
NH (hydrazine)	9.80	s (broad)	-
NH (amide)	8.50	s (broad)	-
NH2 (thioamide)	7.90	s (broad)	-

Note: The chemical shifts of NH protons can be broad and their positions may vary depending on solvent, concentration, and temperature.

Experimental Protocol for ¹H NMR Spectroscopy

This section outlines a standard procedure for obtaining a high-resolution ¹H NMR spectrum of **N-(Pyridin-3-yl)hydrazinecarbothioamide**.

2.1. Materials and Equipment

- Sample: N-(Pyridin-3-yl)hydrazinecarbothioamide (approx. 5-10 mg)
- Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆)
- Internal Standard: Tetramethylsilane (TMS)
- NMR Tubes: 5 mm diameter, high-precision
- NMR Spectrometer: 400 MHz or higher field strength

2.2. Sample Preparation

Accurately weigh approximately 5-10 mg of N-(Pyridin-3-yl)hydrazinecarbothioamide.



- Dissolve the sample in approximately 0.6 mL of DMSO-d₆ in a clean, dry vial.
- Add a small amount of TMS (typically 1-2 μ L) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Vortex the solution until the sample is completely dissolved.
- Transfer the solution into a clean, dry 5 mm NMR tube.
- Ensure the solution height in the NMR tube is adequate for the spectrometer's probe (typically around 4-5 cm).

2.3. NMR Data Acquisition

- Insert the NMR tube into the spectrometer's autosampler or manually into the magnet.
- Lock the spectrometer on the deuterium signal of the DMSO-d₆ solvent.
- Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical solvent peak.
- Set the appropriate acquisition parameters for a standard ¹H NMR experiment:
 - Pulse Angle: 30-45 degrees
 - Acquisition Time: 2-4 seconds
 - Relaxation Delay: 1-5 seconds
 - Number of Scans: 16-64 (adjust for desired signal-to-noise ratio)
 - Spectral Width: 0-12 ppm
- Acquire the Free Induction Decay (FID) data.

2.4. Data Processing

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

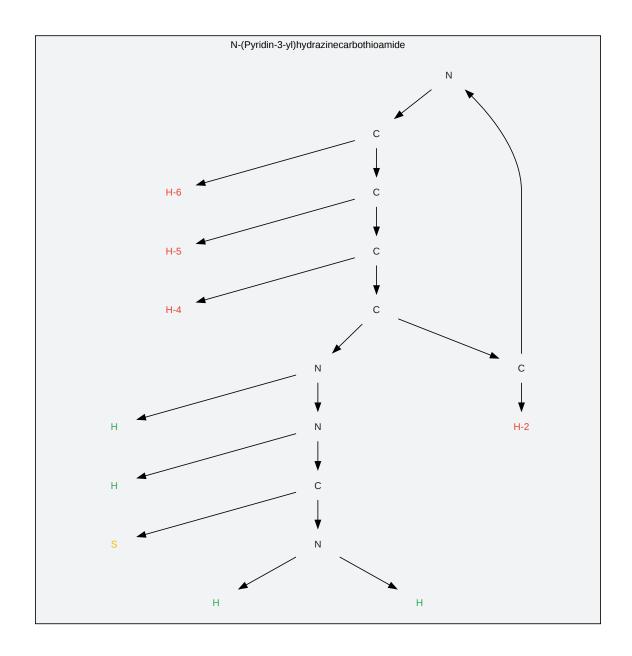


- Phase correct the spectrum to ensure all peaks have a positive, absorptive lineshape.
- Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
- Integrate the peaks to determine the relative number of protons for each signal.
- Analyze the multiplicities (singlet, doublet, triplet, etc.) and measure the coupling constants (J-values) to elucidate the spin-spin coupling between neighboring protons.

Structural Representation and Proton Assignments

The chemical structure of **N-(Pyridin-3-yl)hydrazinecarbothioamide** with the assigned protons corresponding to the predicted ¹H NMR data is shown below.





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